2-Naphthylboronic acid

Description

The exact mass of the compound 2-Naphthaleneboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

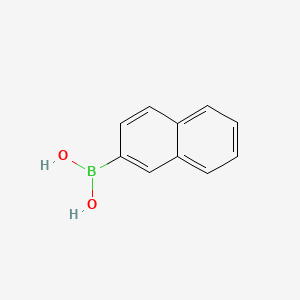

2D Structure

Propriétés

IUPAC Name |

naphthalen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTRDYONBVUWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370265 | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32316-92-0 | |

| Record name | 2-Naphthylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32316-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032316920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (naphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP24ZQS9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Naphthylboronic acid CAS number and properties

An In-depth Technical Guide to 2-Naphthylboronic Acid: Properties and Applications in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol and visual diagrams of the reaction mechanism and workflow.

Core Properties of this compound

This compound, identified by the CAS number 32316-92-0 , is a key building block in the synthesis of complex organic molecules.[1][2][3][4] Its utility is underpinned by its specific chemical and physical characteristics, which are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 32316-92-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉BO₂ | [1][3] |

| Molecular Weight | 171.99 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or chunks | [1] |

| Melting Point | 269-275 °C | [1][2] |

| Boiling Point (Predicted) | 381.9 ± 25.0 °C | [1] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [1][4] |

| pKa (Predicted) | 8.53 ± 0.30 | [1] |

Application in Suzuki-Miyaura Cross-Coupling

This compound is a prominent reagent in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[5] This palladium-catalyzed reaction is fundamental in the synthesis of biaryls, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are the oxidative addition of an organic halide to the palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Detailed Experimental Protocol: Synthesis of a Biaryl Compound using this compound

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to create an inert atmosphere.

-

Add the palladium catalyst, such as palladium(II) acetate (0.02 mmol), and a ligand, like triphenylphosphine (0.08 mmol).

-

Under a positive flow of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C using a heating mantle or oil bath.

-

Maintain this temperature and stir the mixture vigorously for 12 hours.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine all organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired biaryl compound.

-

General Experimental Workflow

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Naphthylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Naphthylboronic acid. This valuable building block is instrumental in a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development. This document offers detailed experimental protocols and in-depth characterization data to support its application in pharmaceutical and chemical research.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₉BO₂ |

| Molecular Weight | 171.99 g/mol |

| Melting Point | 269-275 °C[1] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Slightly soluble in water. Soluble in methanol. |

| CAS Number | 32316-92-0 |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the formation of a Grignard or organolithium reagent from 2-bromonaphthalene (B93597), followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup.

Synthesis Pathway

Experimental Protocol: Synthesis from 2-Bromonaphthalene

This protocol is adapted from established procedures for the synthesis of arylboronic acids.

Materials:

-

2-Bromonaphthalene

-

Magnesium turnings or n-Butyllithium (n-BuLi) solution

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard/Organolithium Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromonaphthalene (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent. If using n-BuLi, a solution of 2-bromonaphthalene in anhydrous THF is cooled to -78 °C, and n-BuLi (1.1 equivalents) is added dropwise.

-

Borylation: The solution of the Grignard or organolithium reagent is cooled to -78 °C. A solution of trimethyl borate or triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic. The pH is then adjusted to 7 with a saturated solution of sodium bicarbonate.[1]

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]

-

Purification: The crude product is triturated with hexane to precipitate this compound as a white solid.[1] The solid is collected by filtration and can be further purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.40 | s | 1H | Ar-H |

| 8.00 - 7.80 | m | 4H | Ar-H |

| 7.55 - 7.45 | m | 2H | Ar-H |

| 4.50 (broad s) | s | 2H | B(OH)₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the hydroxyl protons is often not integrated or may exchange with D₂O.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | Ar-C |

| 134.8 | Ar-C |

| 132.4 | Ar-CH |

| 128.1 | Ar-CH |

| 128.0 | Ar-CH |

| 121.2 | Ar-CH |

| 117.8 | Ar-C |

| 109.6 | Ar-CH |

Note: The carbon directly attached to the boron atom (ipso-carbon) is often difficult to observe due to quadrupolar relaxation and may not be present in the spectrum.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretching (hydrogen-bonded) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1350 - 1300 | B-O stretching |

| 1200 - 1000 | C-O stretching |

| 900 - 675 | C-H bending (aromatic, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound can be complex due to the potential for dehydration to form the boroxine (B1236090) trimer. Electron ionization (EI) often leads to fragmentation.

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 154 | [M - H₂O]⁺ |

| 128 | [C₁₀H₈]⁺ (Naphthalene) |

| 115 | [M - B(OH)₂ - H]⁺ |

Applications in Drug Development

This compound is a key building block in the synthesis of complex organic molecules, many of which have pharmaceutical applications. Its primary use is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.

Role in Proteasome Inhibition

Boronic acids are a class of compounds that have shown significant promise as therapeutic agents, particularly as enzyme inhibitors. The boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of certain proteases. A prominent example is the drug Bortezomib, a dipeptidyl boronic acid that is a potent inhibitor of the 26S proteasome. Inhibition of the proteasome disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, leading to cell death, particularly in rapidly dividing cancer cells.

This guide provides essential information for the synthesis and characterization of this compound, a versatile tool for synthetic and medicinal chemists. The detailed protocols and characterization data will aid researchers in its effective utilization in their research and development endeavors.

References

A Technical Guide to 2-Naphthylboronic Acid: Properties, Applications, and Experimental Protocols

This technical guide provides an in-depth overview of 2-naphthylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and drug discovery. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its solubility in organic solvents, experimental procedures for solubility determination, and key reaction mechanisms where it plays a pivotal role.

Physicochemical Properties and Solubility Profile

This compound [(2-naphthalenyl)boronic acid] is a white to off-white crystalline solid. It is an organoboron compound characterized by a boronic acid functional group attached to a naphthalene (B1677914) ring. This structure imparts specific solubility characteristics, making it a valuable reagent in various chemical transformations.

Qualitative Solubility:

While precise quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, the general solubility profile of this compound is well-established. It is known to be soluble in polar organic solvents and slightly soluble in water.[1] The solubility is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the boronic acid moiety.

For its isomer, 1-naphthylboronic acid, a water solubility of 2.5 g/100 mL has been reported, and it is also soluble in methanol (B129727) and DMSO.[2] This information may offer a preliminary indication of the solubility behavior of this compound, although experimental verification is essential.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility Profile |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | DMSO, DMF, THF | Likely Soluble |

| Non-polar | Hexane, Toluene | Sparingly Soluble |

| Aqueous | Water | Slightly Soluble |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

For researchers requiring precise quantitative solubility data, the gravimetric method offers a reliable and straightforward approach.[3][4][5][6] This method involves preparing a saturated solution of the solute in the solvent of interest, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically by analyzing samples at different time points until the concentration of the solute in the solution remains constant. A typical duration is 24-48 hours.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

Record the final weight of the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Gravimetric Solubility Determination

References

An In-depth Technical Guide to 2-Naphthylboronic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its ability to form stable carbon-carbon bonds has made it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It further details a standard protocol for its synthesis and its application in the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry. Finally, this document presents key experimental data and visual diagrams of relevant chemical processes to facilitate its use in research and development.

Molecular Structure and Chemical Formula

This compound, also known as naphthalene-2-boronic acid, is an aromatic boronic acid. The molecule consists of a naphthalene (B1677914) ring system substituted with a boronic acid functional group (-B(OH)₂) at the C2 position.

Chemical Structure:

The presence of the boronic acid group on the rigid naphthalene scaffold allows for regioselective introduction of the naphthyl moiety into various organic molecules.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physical properties of this compound is provided in the table below. While specific experimental spectroscopic data is not widely available in the public domain, typical characterization data is presented based on common analytical techniques.

| Property | Value | Reference(s) |

| IUPAC Name | Naphthalen-2-ylboronic acid | [1] |

| Synonyms | 2-Naphthaleneboronic acid, β-Naphthylboronic acid | [1] |

| CAS Number | 32316-92-0 | |

| Molecular Formula | C₁₀H₉BO₂ | [1] |

| Molecular Weight | 171.99 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 269-275 °C (lit.) | |

| Solubility | Sparingly soluble in water, soluble in many organic solvents | [2] |

Spectroscopic Data (Typical/Expected Values):

| Technique | Data |

| ¹H NMR (in CDCl₃) | Signals expected in the aromatic region (δ 7.5-8.5 ppm) and a broad singlet for the -OH protons of the boronic acid group. |

| ¹³C NMR (in CDCl₃) | Multiple signals expected in the aromatic region (δ 120-140 ppm). The carbon atom attached to the boron atom would appear as a broad signal due to quadrupolar relaxation. |

| FTIR (KBr pellet) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (~1600, 1500 cm⁻¹), and B-O stretching (~1350 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 172, with fragmentation patterns corresponding to the loss of water and other moieties from the naphthalene ring. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 2-bromonaphthalene (B93597) with a trialkyl borate (B1201080) followed by acidic workup.

Materials:

-

2-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, add magnesium turnings.

-

Dissolve 2-bromonaphthalene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromonaphthalene solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 2-bromonaphthalene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate dropwise to the cooled Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Add hexane to the residue to precipitate the this compound.

-

Collect the solid by filtration and dry under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura coupling reaction for the synthesis of biaryl compounds. The following is a general protocol for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

An In-depth Technical Guide to 2-Naphthylboronic Acid: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, detailed handling procedures, and key experimental protocols for 2-Naphthylboronic acid, a versatile reagent in organic synthesis and a compound of interest in drug discovery.

Safety Data and Hazard Information

This compound requires careful handling due to its potential health hazards. The following tables summarize the key safety information derived from Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2A / Eye Irrit. 2 | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉BO₂ |

| Molecular Weight | 171.99 g/mol |

| Appearance | White to off-white crystalline powder or chunks. |

| Melting Point | 269-275 °C |

| Solubility | Slightly soluble in water. |

| Storage Temperature | 2-8 °C, under dry conditions. |

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[2]

-

Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved N95 respirator. |

Handling and Storage

-

Handling: Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2] For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen).

First Aid Measures

In case of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Experimental Protocols

This compound is a key reagent in several important organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. It has also been investigated for its potential as a β-lactamase inhibitor.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Below is a detailed protocol for the coupling of this compound with an aryl halide, using 4-bromoanisole (B123540) as a representative example.

Reaction:

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

-

Solvent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 2-(4-methoxyphenyl)naphthalene.

β-Lactamase Inhibition Assay

Boronic acids are known to be reversible inhibitors of serine β-lactamases. The following is a general protocol to assess the inhibitory activity of this compound against a class C β-lactamase.

Principle:

The assay measures the rate of hydrolysis of a chromogenic cephalosporin (B10832234) substrate (e.g., nitrocefin) by a β-lactamase enzyme in the presence and absence of the inhibitor. The hydrolysis of nitrocefin (B1678963) results in a color change that can be monitored spectrophotometrically.

Materials:

-

This compound

-

Purified Class C β-lactamase (e.g., from Enterobacter cloacae)

-

Nitrocefin (chromogenic substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the β-lactamase enzyme in the assay buffer.

-

Prepare a stock solution of nitrocefin in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add varying concentrations of the this compound solution to the test wells.

-

Add the β-lactamase enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at the appropriate wavelength for the hydrolyzed nitrocefin (typically around 486 nm) over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Potential Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific cellular signaling pathways is limited, studies on related boronic acid compounds suggest potential areas of interest for drug development professionals.

For instance, phenylboronic acid, a structurally similar compound, has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[1] This suggests that boronic acids, in general, may have the potential to modulate signaling pathways involved in cell motility and cytoskeletal organization.

The Rho GTPase signaling cascade is a critical regulator of the actin cytoskeleton and is often dysregulated in cancer, leading to increased cell migration and metastasis. Key components of this pathway include RhoA, Rac1, and Cdc42.

Below is a simplified diagram illustrating a hypothetical point of intervention for a boronic acid compound within the Rho GTPase signaling pathway, based on the findings for phenylboronic acid. It is important to note that this is a speculative model for this compound and would require experimental validation.

Further research is warranted to elucidate the specific molecular targets and signaling pathways that may be modulated by this compound, which could unveil new therapeutic opportunities in areas such as oncology and infectious diseases.

References

The Genesis and Evolution of 2-Naphthylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of 2-Naphthylboronic acid. Since its first synthesis in the late 19th century, this organoboron compound has transitioned from a chemical curiosity to a pivotal building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of complex organic molecules has made it an invaluable tool in drug discovery, materials science, and various other fields of chemical research. This document details the seminal discovery by Michaelis and Becker, traces the evolution of its synthesis, presents key quantitative data, and outlines detailed experimental protocols for both historical and contemporary preparative methods.

Discovery and Early History

The first documented synthesis of an arylboronic acid, including this compound (then referred to as β-Naphthylboronic acid), was reported in 1894 by German chemists August Michaelis and Paul Becker.[1] Their pioneering work, published in Berichte der deutschen chemischen Gesellschaft, laid the foundation for the field of aromatic organoboron chemistry.[1]

At the time, the understanding of carbon-boron bonds was still in its infancy. Michaelis and Becker's synthesis represented a significant advancement, demonstrating that the boron atom could be directly attached to an aromatic ring system. Their method, while groundbreaking, was indicative of the chemical techniques of the era, relying on harsh reagents and offering modest yields.

The Researchers: Michaelis and Becker

August Michaelis was a prominent German chemist known for his extensive work in organophosphorus and organoarsenic chemistry. His foray into organoboron chemistry, alongside his student Paul Becker, expanded the known boundaries of organometallic compounds. Their 1894 publication provided the first systematic investigation into the synthesis of aromatic boronic acids.

Synthesis of this compound: An Evolutionary Perspective

The synthesis of this compound has undergone significant evolution since its initial discovery. Early methods were often low-yielding and lacked the functional group tolerance of modern techniques. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of arylboronic acids, including the 2-naphthyl derivative.

The Michaelis-Becker Synthesis (1894)

The original synthesis reported by Michaelis and Becker involved the reaction of a diorganozinc or diorganomercury compound with boron trichloride. For the synthesis of β-naphthylboronic acid, they utilized di-β-naphthylmercury.

Experimental Protocol (Translated and Interpreted from Michaelis and Becker, 1894)

-

Step 1: Preparation of Di-β-naphthylmercury: (The original paper refers to a previous method for this preparation).

-

Step 2: Reaction with Boron Trichloride: A solution of di-β-naphthylmercury in a suitable inert solvent (e.g., benzene) was treated with a solution of boron trichloride. The reaction was likely carried out under anhydrous conditions.

-

Step 3: Hydrolysis: The resulting intermediate was carefully hydrolyzed with water to yield β-naphthylboronic acid.

-

Step 4: Isolation and Purification: The product was isolated from the reaction mixture. Purification was achieved by recrystallization from hot water, from which the acid crystallizes as shiny leaflets.

Quantitative Data from the Original Publication:

| Property | Reported Value (1894) | Modern Accepted Value |

| Melting Point | 266 °C | 269-275 °C |

| Yield | Not explicitly stated | Up to 80% (modern methods) |

Note: The original publication does not provide a specific yield for the synthesis of this compound.

Reaction Workflow: Michaelis-Becker Synthesis

Caption: Workflow of the original 1894 synthesis of this compound.

Modern Synthetic Methods

Contemporary syntheses of this compound are significantly more efficient, safer, and offer a much broader substrate scope. The most common method involves the use of Grignard reagents or organolithium species, followed by reaction with a borate (B1201080) ester.

Modern Experimental Protocol (Grignard Method)

-

Step 1: Formation of the Grignard Reagent: 2-Bromonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) to form 2-naphthylmagnesium bromide.

-

Step 2: Borylation: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature (typically -78 °C) to prevent over-addition.

-

Step 3: Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and precipitate the boronic acid.

-

Step 4: Isolation and Purification: The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data for Modern Synthesis:

| Parameter | Typical Value |

| Yield | 70-80% |

| Purity (after recryst.) | >95% |

| Reaction Time | 2-4 hours |

Reaction Workflow: Modern Grignard Synthesis

Caption: Workflow of a modern Grignard-based synthesis of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions. It is sparingly soluble in cold water but more soluble in hot water and many organic solvents.

| Property | Value |

| Molecular Formula | C₁₀H₉BO₂ |

| Molecular Weight | 171.99 g/mol |

| Melting Point | 269-275 °C (lit.) |

| Boiling Point | 381.9±25.0 °C (Predicted) |

| Density | 1.21±0.1 g/cm³ (Predicted) |

| pKa | 8.53±0.30 (Predicted) |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water |

| CAS Number | 32316-92-0 |

Applications in Organic Synthesis and Drug Discovery

The true potential of this compound was fully realized with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] This reaction allows for the formation of carbon-carbon bonds between the naphthyl group and various organic halides or triflates, opening up a vast landscape for the synthesis of complex molecules.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[2][3][4] this compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 2-naphthyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the naphthyl group can impart desirable electronic, steric, or photophysical properties.

Logical Pathway: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The 2-naphthyl group is a common structural motif in many biologically active compounds. This compound provides a direct and efficient route to incorporate this functionality. It is used as a key building block in the synthesis of potential therapeutic agents targeting a range of diseases. For instance, it has been employed in the development of enzyme inhibitors and receptor antagonists.[5][6][7]

Conclusion

From its discovery in the late 19th century to its current status as a vital reagent in organic synthesis, this compound exemplifies the progress of chemical science. The evolution of its synthesis from the harsh methods of Michaelis and Becker to the elegant and efficient palladium-catalyzed reactions of today highlights the relentless pursuit of milder and more powerful synthetic tools. For researchers and professionals in drug development and materials science, this compound remains an indispensable building block, enabling the construction of novel and complex molecular architectures with a wide array of potential applications.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft zu Berlin - Deutsche Chemische Gesellschaft - Google 圖書 [books.google.com.tw]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Naphthylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Naphthylboronic acid (CAS No. 32316-92-0), a key building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectral data and the methodologies for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.32 | s | H1 |

| 8.15 | d | H3 |

| 7.95 - 7.82 | m | H4, H5, H8 |

| 7.55 - 7.45 | m | H6, H7 |

| 3.40 (broad s) | s | B(OH)₂ |

| Solvent: DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | C-Ar-B |

| 134.8 | C-Ar |

| 132.5 | C-Ar |

| 129.6 | C-Ar |

| 128.4 | C-Ar |

| 128.1 | C-Ar |

| 127.9 | C-Ar |

| 127.0 | C-Ar |

| 125.9 | C-Ar |

| 124.3 | C-Ar |

| Solvent: DMSO-d₆. Note: The carbon atom directly attached to the boron (ipso-carbon) is often not observed or is very broad due to quadrupolar relaxation. |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3600 | Strong, Broad | O-H stretch (Hydrogen-bonded) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-O stretch |

| ~860, ~820, ~750 | Strong | C-H bend (Aromatic OOP) |

| Sample Preparation: KBr Pellet |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 172 | ~100 | [M]⁺ (Molecular Ion) |

| 128 | High | [M - B(OH)₂]⁺ or [C₁₀H₈]⁺ (Naphthalene) |

| 127 | High | [C₁₀H₇]⁺ (Naphthyl cation) |

| Ionization Mode: Electron Ionization (EI). Arylboronic acids are prone to dehydration and can form cyclic boroxine (B1236090) trimers, which may be observed in the mass spectrum at higher m/z values. |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following protocols outline the standard procedures for obtaining the data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its high polarity, which helps in dissolving the polar boronic acid and minimizing the formation of anhydrides (boroxines) that can complicate spectra.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. The spectral width is set to encompass a range of 0-10 ppm. The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used as the internal reference.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with singlet peaks for each unique carbon atom. The spectral width is typically set from 0-160 ppm. The solvent signal at ~39.52 ppm is used for referencing.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.

-

This is then mixed with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The KBr must be thoroughly dried to avoid a broad O-H signal from absorbed water.

-

The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet (or empty beam path) is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility and thermal lability of boronic acids, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization.

-

Derivatization (Silylation):

-

Dissolve ~1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to form the volatile trimethylsilyl (B98337) (TMS) ester.

-

-

Instrumentation: A standard GC-MS system is used.

-

GC Conditions:

-

Injector Temperature: 250 - 280 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 550.

-

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted below. This workflow ensures a systematic approach from sample reception to final data interpretation and reporting.

Caption: General workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Purity and Assay of Commercially Available 2-Naphthylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthylboronic acid is a vital building block in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. Its efficacy in these applications is intrinsically linked to its purity. This technical guide provides a comprehensive overview of the purity and assay of commercially available this compound, detailing common impurities, analytical methodologies for quantification, and relevant applications in drug development. This document is intended to serve as a practical resource for researchers and professionals to ensure the quality and consistency of this critical reagent in their synthetic endeavors.

Introduction

This compound (Figure 1) is an organoboron compound that has found widespread use in organic chemistry. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] Beyond its application in C-C bond formation, this compound and other boronic acid derivatives have been investigated as inhibitors of enzymes such as β-lactamases, highlighting their potential in the development of novel therapeutic agents.[2]

Figure 1. Chemical Structure of this compound.

The purity of this compound is of paramount importance, as impurities can significantly impact the yield, reproducibility, and impurity profile of subsequent synthetic steps. This guide outlines the typical purity specifications of commercial-grade this compound, discusses the formation of common impurities, and provides detailed experimental approaches for its comprehensive analysis.

Commercial Availability and Purity Specifications

This compound is readily available from various chemical suppliers. The purity of commercial batches typically ranges from ≥95.0% to 98%. A common characteristic of many boronic acids, including this compound, is the presence of varying amounts of its corresponding anhydride (B1165640), a cyclic trimer known as a boroxine (B1236090) (Figure 2).

Figure 2. Equilibrium between this compound and its Anhydride (Boroxine).

Table 1: Typical Specifications of Commercial this compound

| Parameter | Specification | Reference(s) |

| Purity (Assay) | ≥95.0% - 98% | |

| Appearance | White to off-white or light yellow crystalline powder/solid | [3] |

| Melting Point | 267-275 °C | [4] |

| Molecular Formula | C₁₀H₉BO₂ | [5] |

| Molecular Weight | 171.99 g/mol | [5] |

| CAS Number | 32316-92-0 | [5] |

| Common Impurity | Varies, but often contains the corresponding anhydride (boroxine) |

Common Impurities and Their Origin

The primary impurity in solid this compound is its trimeric anhydride, the corresponding boroxine. This impurity arises from the intermolecular dehydration of three boronic acid molecules. The equilibrium between the boronic acid and the boroxine is influenced by factors such as temperature, pressure, and the presence of water.

Other potential impurities may arise from the synthetic route used for its preparation. Common synthetic pathways to arylboronic acids include:

-

Reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate. Impurities from this route can include homo-coupled byproducts and residual starting materials.

-

Palladium-catalyzed cross-coupling of a di-boron reagent with an aryl halide. This can introduce residual palladium catalyst and starting materials as impurities.[6]

A thorough understanding of the synthetic route employed by the supplier can provide insights into potential process-related impurities.

Analytical Methodologies for Purity and Assay

A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity and assay of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Experimental Protocol (General Method for Boronic Acids):

This protocol is a starting point and may require optimization for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase is often suitable. For improved peak shape and retention of polar analytes, a column with low silanol (B1196071) activity or one designed for use in 100% aqueous mobile phases may be beneficial.[7]

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The addition of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape. The pH of the mobile phase can significantly affect the retention of boronic acids.[7][8]

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 270 nm).[9]

-

Quantification: An external standard method is commonly used for assay determination. A calibration curve is generated by injecting known concentrations of a high-purity reference standard of this compound.

Table 2: Example HPLC Gradient for Boronic Acid Separation [7]

| Time (min) | % Aqueous (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) |

| 0.0 | 95 | 5 |

| 16.4 | 5 | 95 |

| 19.2 | 5 | 95 |

| 19.2 | 95 | 5 |

| 24.7 | 95 | 5 |

Note: The flow rate and column dimensions will influence the gradient profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, derivatization is necessary for their analysis by GC-MS. Silylation is a common derivatization technique that replaces the active hydrogens of the boronic acid group with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.[10][11]

Experimental Protocol (Silylation for GC-MS): [12]

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent.[12]

-

Procedure:

-

Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add 100 µL of the silylating agent (BSTFA with 1% TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Conditions:

-

Injector: 250-280 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute.

-

Ion Source: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Quantitative NMR (qNMR) can be used for an accurate assay determination without the need for a specific reference standard of the analyte.[13][14]

Experimental Protocol (General qNMR): [15][16]

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and a high-purity internal standard into an NMR tube.

-

Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve the sample and internal standard.

-

-

Internal Standard Selection: The internal standard should be stable, have a known purity, and possess signals that do not overlap with the signals of this compound. Maleic acid or dimethyl sulfone are potential candidates.

-

Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.

-

Data Processing and Calculation:

-

Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.

-

The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard

-

Visualization of Key Processes

Suzuki-Miyaura Coupling Catalytic Cycle

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][17]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism of β-Lactamase Inhibition by Boronic Acids

Boronic acids, including this compound, can act as transition-state analog inhibitors of serine β-lactamases. The boron atom is attacked by the active site serine, forming a stable tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis, thereby inhibiting the enzyme.[2][18]

Mechanism of β-lactamase inhibition by boronic acids.

Experimental Workflow for Purity Analysis

A logical workflow for the comprehensive purity and assay determination of this compound involves a combination of the analytical techniques discussed.

Experimental workflow for purity and assay determination.

Conclusion

The quality of this compound is a critical determinant for the success of its applications in research and development, particularly in the synthesis of pharmaceutical intermediates. A comprehensive analytical approach, combining chromatographic and spectroscopic methods, is essential for the accurate determination of its purity and the identification of potential impurities. This guide provides a foundational understanding of the key quality attributes of commercially available this compound and detailed methodologies for its analysis. By implementing robust analytical controls, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes, ultimately contributing to the advancement of new chemical entities.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Naphthaleneboronic acid | 32316-92-0 [chemicalbook.com]

- 4. This compound - 32316-92-0 - Structure, Synthesis, Properties [organoborons.com]

- 5. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. scispace.com [scispace.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. emerypharma.com [emerypharma.com]

- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. journals.asm.org [journals.asm.org]

Chemical reactivity profile of 2-Naphthylboronic acid

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Naphthylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile and pivotal organoboron compound in modern organic synthesis. Characterized by a boronic acid functional group appended to a naphthalene (B1677914) scaffold, it serves as a key building block for the construction of complex molecular architectures. Its reactivity is dominated by palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation and copper-catalyzed Chan-Lam couplings for carbon-heteroatom bond formation. These transformations have established this compound as an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials, including those for organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of its physicochemical properties, core reactivity, detailed experimental protocols, and applications.

Physicochemical and Spectroscopic Profile

This compound is typically a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in polar organic solvents like methanol (B129727) and ethanol.[1] A critical aspect of its chemistry is its propensity to undergo dehydration to form a cyclic anhydride (B1165640) trimer (a boroxine), especially upon heating or prolonged storage.[2] Furthermore, like other boronic acids, it is susceptible to oxidative deboronation, a factor that must be considered in reaction design and compound storage.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32316-92-0 | [5][6] |

| Molecular Formula | C₁₀H₉BO₂ | [5][6] |

| Molecular Weight | 171.99 g/mol | [5][6] |

| Melting Point | 269-275 °C | [6] |

| Appearance | White to off-white crystalline powder/chunks | [7] |

| Solubility | Slightly soluble in water; Soluble in methanol | [1][7] |

| Storage | Store at 2-8 °C under dry conditions | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Features | Reference(s) |

| ¹H NMR | Aromatic protons (Ar-H) typically appear in the δ 7.5-8.5 ppm range. The two acidic protons of the B(OH)₂ group often appear as a broad singlet. The specific spectrum can be viewed via chemical databases. | [2][8] |

| FT-IR (cm⁻¹) | Strong, broad O-H stretching (~3200-3550 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C bending (~1500-1700 cm⁻¹), and a strong B-O stretching absorption (~1350 cm⁻¹). | [9][10] |

| ¹¹B NMR | The chemical shift is sensitive to the coordination state of the boron atom. For tricoordinate boronic acids, a broad signal is typically observed around δ 30 ppm. | [11] |

Core Reactivity and Key Transformations

The utility of this compound is most prominently demonstrated in metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of this compound's application, enabling the formation of C(sp²)-C(sp²) bonds by coupling with aryl, heteroaryl, or vinyl halides and triflates.[12] This reaction is fundamental to synthesizing biaryl compounds, a common motif in medicinal chemistry and materials science.[12] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 3: Representative Suzuki-Miyaura Reactions with this compound

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Dioxane | 110 | 74 | [14] |

| 2-Bromotoluene | Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Dioxane | 110 | 85 | [14] |

| 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 110 | >95 | [14] |

| 4-Bromobenzonitrile | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 110 | 63 | [14] |

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (e.g., K₃PO₄ or KF, 3.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., a phosphine (B1218219) or phosphite, 2-4 mol%).

-

Cap the tube with a rubber septum, evacuate the vessel, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane, 3 mL/mmol of halide) via syringe.

-

Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, reacting this compound with N-H or O-H containing compounds (such as amines, amides, and phenols) to create aryl amines and aryl ethers, respectively.[15][16] This reaction is typically catalyzed by copper salts and, advantageously, can often be performed in the presence of air.[15][17]

Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

-

To a reaction vessel, add the amine or other N-nucleophile (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (B1210297) (Cu(OAc)₂, 1.0 equiv).

-

Add a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂) or methanol, and a base (e.g., pyridine (B92270) or triethylamine, 2.0 equiv).

-

Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the N-arylated product.

Synthesis and Handling

This compound is commonly synthesized via the reaction of a Grignard reagent, formed from 2-bromonaphthalene (B93597), with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.

Caption: General workflow for the synthesis of this compound.

-

Under an inert atmosphere (Argon), place magnesium turnings in an oven-dried flask equipped with a reflux condenser.

-

Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

Add a solution of 2-bromonaphthalene in anhydrous THF dropwise to initiate the formation of the Grignard reagent. The reaction may require gentle heating to start.

-

Once the Grignard formation is complete, cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of triisopropyl borate in anhydrous THF, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield this compound as a white solid.

Applications in Drug Discovery and Materials Science

The rigid, planar naphthalene core makes this compound an attractive scaffold for developing biologically active molecules and functional materials.

-

Drug Development: The biaryl structures synthesized using this reagent are prevalent in pharmaceuticals.[1] this compound itself has been identified as a potent inhibitor of certain enzymes, such as fungal β-carbonic anhydrases, which are targets for antifungal agents.

-

Materials Science: It is used to synthesize polyaromatic structures that possess desirable optoelectronic properties. These materials are crucial for developing OLEDs, organic semiconductors, and advanced dyes.[18]

-

Biochemical Probes: The ability of the boronic acid moiety to reversibly bind with diols makes it a key component in the design of fluorescent sensors for detecting saccharides and other biologically important diol-containing molecules.

Caption: Logical relationship showing competitive inhibition of an enzyme.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined and versatile reactivity profile. Its central role in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex organic molecules that are vital to the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for leveraging its full synthetic potential.

References

- 1. CAS 32316-92-0: this compound | CymitQuimica [cymitquimica.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. pnas.org [pnas.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 6. 2-ナフチルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Naphthaleneboronic acid | 32316-92-0 [chemicalbook.com]

- 8. 2-Naphthaleneboronic acid(32316-92-0) 1H NMR spectrum [chemicalbook.com]

- 9. FTIR [terpconnect.umd.edu]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. nbinno.com [nbinno.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Naphthylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Naphthylboronic acid, a compound of significant interest in organic synthesis and medicinal chemistry. This document outlines the expected thermal behavior, a detailed experimental protocol for its analysis, and a proposed thermal decomposition pathway. The information presented herein is based on the known thermal properties of arylboronic acids and related naphthalene (B1677914) derivatives, providing a robust framework for researchers working with this compound.